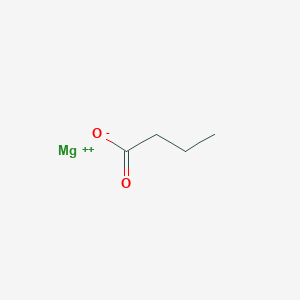
Evogliptin-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Evogliptin-d9 is a deuterated form of Evogliptin, an antidiabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is used primarily for the treatment of type 2 diabetes mellitus. This compound is designed to improve the pharmacokinetic properties of Evogliptin by replacing certain hydrogen atoms with deuterium, which can enhance the drug’s stability and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Evogliptin-d9 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazinone Core: The synthesis begins with the formation of the piperazinone core through a cyclization reaction.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Purification: The final product is purified using techniques like crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Evogliptin-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
科学的研究の応用
Evogliptin-d9 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Evogliptin.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of Evogliptin.
Medicine: Investigated for its potential therapeutic effects in treating type 2 diabetes and related complications.
Industry: Utilized in the pharmaceutical industry for the development of more stable and effective antidiabetic drugs
作用機序
Evogliptin-d9 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon release. The molecular targets include the DPP-4 enzyme and incretin receptors. The pathways involved are primarily related to glucose metabolism and insulin signaling .
類似化合物との比較
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used for type 2 diabetes.
Linagliptin: Known for its high selectivity and long duration of action.
Alogliptin: Similar mechanism but different pharmacokinetic profile.
Uniqueness of Evogliptin-d9
This compound is unique due to its deuterated structure, which provides enhanced stability and potentially improved pharmacokinetic properties compared to non-deuterated DPP-4 inhibitors. This can lead to better therapeutic outcomes and reduced side effects .
特性
分子式 |
C19H26F3N3O3 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxymethyl]piperazin-2-one |
InChI |
InChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1/i1D3,2D3,3D3 |
InChIキー |
LCDDAGSJHKEABN-BTDBNIATSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N |
正規SMILES |
CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


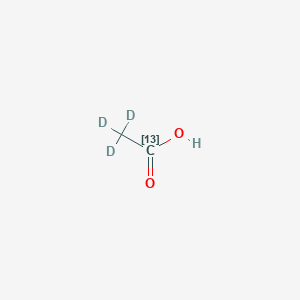
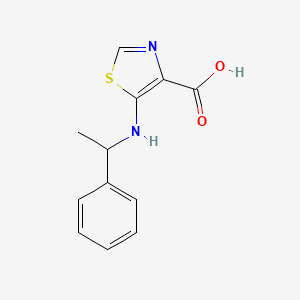

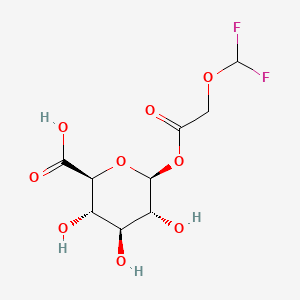
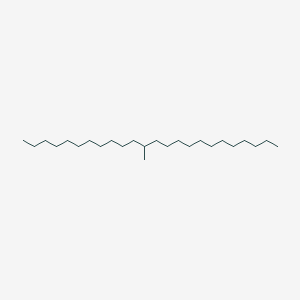

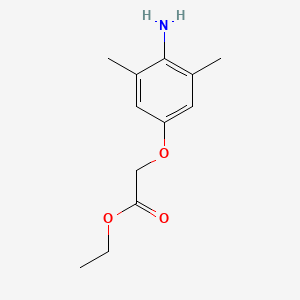

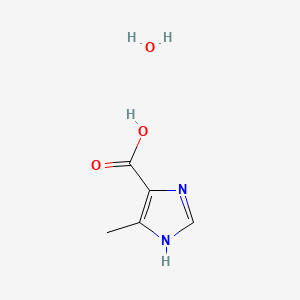
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)

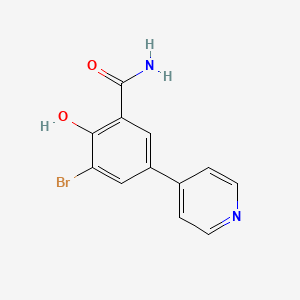
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
